molecular formula C31H37ClN4O6 B587011 CP 100356 hydrochloride CAS No. 142715-48-8

CP 100356 hydrochloride

Cat. No. B587011
CAS RN: 142715-48-8
M. Wt: 597.109
InChI Key: WWCHXVYTCMPAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP 100356 hydrochloride is an inhibitor of P-glycoprotein (P-gp) with an IC50 of 0.5 µM for the inhibition of calcein AM transport in MDCKII monolayers . It has high affinity for P-gp, with Ki values of 58 and 94 nM for mouse Pgp1a and Pgp1b isoforms respectively .


Molecular Structure Analysis

The molecular formula of CP 100356 hydrochloride is C31H37ClN4O6 .


Chemical Reactions Analysis

CP 100356 hydrochloride has been found to inhibit the activity of the Vaccinia virus mRNA decapping enzyme D9 .

Scientific Research Applications

Pharmacological Research

CP 100356 hydrochloride exhibits notable biological activity, and its pharmacodynamic properties have been thoroughly examined . It has been extensively utilized to explore the mechanisms of action of various drugs .

Biochemical Impact Studies

This compound has been used to investigate the biochemical impacts of different compounds on living organisms . It helps in understanding the interaction between various biochemical entities.

Physiological Impact Studies

CP 100356 hydrochloride is used in research to study its physiological impacts on living organisms . This includes understanding how the compound affects various physiological processes and systems.

Neurological System Research

Studies have employed CP-100356 hydrochloride to investigate the effects of drugs on the nervous system . This includes studying its impact on neurological disorders and brain function.

Cardiovascular System Research

This compound has been used to study its effects on the cardiovascular system . This includes research into heart diseases and other cardiovascular conditions.

Endocrine System Research

CP-100356 hydrochloride has been used in studies focusing on the endocrine system . This includes research into hormonal imbalances and other endocrine disorders.

P-glycoprotein Inhibition

CP 100356 hydrochloride is a high affinity P-glycoprotein (P-gp) inhibitor . It has been used in research to understand the role of P-gp in drug resistance, particularly in cancer treatment .

Dual Inhibitor Research

CP-100356 hydrochloride also inhibits prazosin transport in human breast cancer resistance protein (BCRP)-transfected MDCKII cells , suggesting that it acts as a dual inhibitor. This has implications for research into multidrug resistance in cancer .

Mechanism of Action

Target of Action

CP 100356 hydrochloride, also known as CP-100356 monohydrochloride, primarily targets the MDR1 (P-gp) and BCRP proteins . These proteins are part of the ATP-binding cassette (ABC) transporter family, which plays a crucial role in the transport of various molecules across cellular membranes . CP 100356 hydrochloride is also a weak inhibitor of OATP1B1 .

Mode of Action

CP 100356 hydrochloride acts as a dual inhibitor of MDR1 (P-gp) and BCRP . It inhibits MDR1-mediated Calcein-AM transport with an IC50 of 0.5 µM and BCRP-mediated Prazosin transport with an IC50 of 1.5 µM . It also weakly inhibits OATP1B1 with an IC50 of approximately 66 µM .

Biochemical Pathways

The inhibition of MDR1 and BCRP by CP 100356 hydrochloride affects the transport of various substrates across cellular membranes . This can impact multiple biochemical pathways, particularly those involving the efflux of drugs and other xenobiotics. By inhibiting these transporters, CP 100356 hydrochloride can potentially increase the intracellular concentrations of certain drugs, enhancing their therapeutic effects .

Pharmacokinetics

It is known to be orally active , suggesting good bioavailability. The compound’s interactions with MDR1, BCRP, and OATP1B1 could also influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The primary molecular effect of CP 100356 hydrochloride is the inhibition of MDR1 and BCRP transport activity . This can lead to increased intracellular concentrations of certain substrates, potentially enhancing their therapeutic effects . The cellular effects of this compound would depend on the specific cell type and the substrates involved.

properties

IUPAC Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4O6.ClH/c1-36-24-8-7-19(13-25(24)37-2)9-11-32-31-33-23-17-29(41-6)28(40-5)16-22(23)30(34-31)35-12-10-20-14-26(38-3)27(39-4)15-21(20)18-35;/h7-8,13-17H,9-12,18H2,1-6H3,(H,32,33,34);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCHXVYTCMPAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC3=CC(=C(C=C3C(=N2)N4CCC5=CC(=C(C=C5C4)OC)OC)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746700
Record name 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CP-100356 Hydrochloride

CAS RN

142715-48-8
Record name 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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